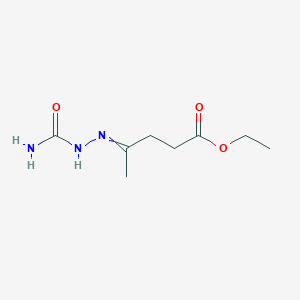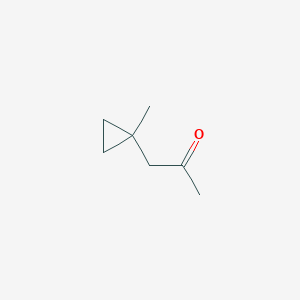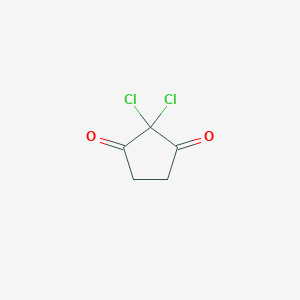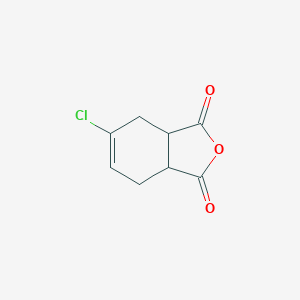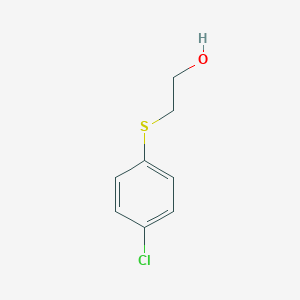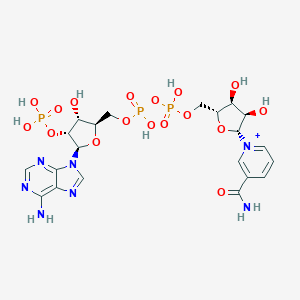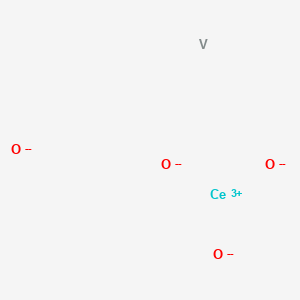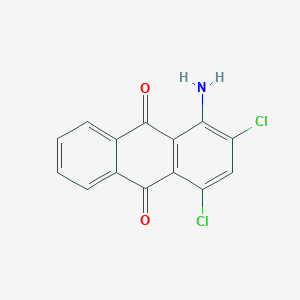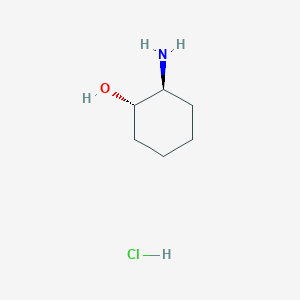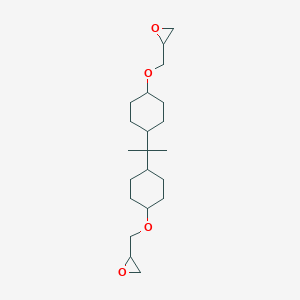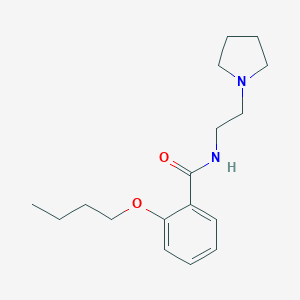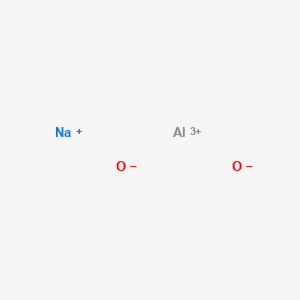
Aluminum sodium oxide (Al11NaO17)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum sodium oxide (Al11NaO17) is a compound that has been widely studied in the scientific community due to its unique properties and potential applications. It is a type of zeolite, which is a crystalline material with a porous structure that allows for the absorption and exchange of ions and molecules. In
Applications De Recherche Scientifique
Aluminum sodium oxide has been studied extensively for its potential applications in various scientific fields. In the field of catalysis, it has been used as a catalyst for the conversion of biomass into biofuels. It has also been studied for its potential use as a solid acid catalyst for organic reactions. In the field of environmental science, it has been used for the removal of heavy metals from wastewater. Additionally, it has been studied for its potential use as a drug delivery system due to its porous structure.
Mécanisme D'action
The mechanism of action of aluminum sodium oxide is based on its porous structure, which allows for the absorption and exchange of ions and molecules. This property makes it useful for catalytic reactions, as it can facilitate the conversion of molecules by providing a surface for the reaction to occur on. Additionally, its porous structure allows for the absorption of heavy metals from wastewater, which can then be removed from the system.
Effets Biochimiques Et Physiologiques
While aluminum sodium oxide is not typically used in biological systems, it has been studied for its potential use as a drug delivery system. In this context, it has been shown to be biocompatible and non-toxic, making it a promising candidate for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of aluminum sodium oxide is its porous structure, which allows for the absorption and exchange of ions and molecules. This property makes it useful for a wide range of applications, including catalysis, environmental remediation, and drug delivery. However, one limitation of aluminum sodium oxide is its high cost, which can make it difficult to use in large-scale applications.
Orientations Futures
There are several potential future directions for research on aluminum sodium oxide. One area of interest is the development of new synthesis methods that are more cost-effective and scalable. Additionally, there is a need for further research on the use of aluminum sodium oxide as a drug delivery system, particularly in the context of targeted drug delivery. Finally, there is potential for the use of aluminum sodium oxide in the development of new materials with unique properties, such as high surface area and porosity.
Méthodes De Synthèse
The synthesis of aluminum sodium oxide involves the use of a hydrothermal process, which involves the reaction of aluminum and sodium hydroxide in an autoclave at high temperatures and pressures. The resulting product is a crystalline material with a porous structure that allows for the absorption and exchange of ions and molecules.
Propriétés
Numéro CAS |
12005-48-0 |
|---|---|
Nom du produit |
Aluminum sodium oxide (Al11NaO17) |
Formule moléculaire |
Al11NaO17 |
Poids moléculaire |
591.776488 |
Nom IUPAC |
aluminum;sodium;oxygen(2-) |
InChI |
InChI=1S/Al.Na.2O/q+3;+1;2*-2 |
Clé InChI |
ANBBXQWFNXMHLD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Na+].[Al+3] |
SMILES canonique |
[O-2].[O-2].[Na+].[Al+3] |
Autres numéros CAS |
12005-48-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




